molecular formula C17H15F3N4O2S B2691570 N-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1021120-32-0

N-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Cat. No.: B2691570
CAS No.: 1021120-32-0
M. Wt: 396.39
InChI Key: UOISDJZMPNVSAS-UHFFFAOYSA-N
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Description

N-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a complex organic compound that features a trifluoromethyl group, a pyridazine ring, and a cyclopropane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(trifluoromethyl)aniline with ethyl 2-bromoacetate to form an intermediate, which is then subjected to further reactions to introduce the pyridazine and cyclopropane carboxamide groups. The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the molecule.

Scientific Research Applications

N-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The pyridazine ring and cyclopropane carboxamide moiety contribute to the overall stability and reactivity of the molecule, allowing it to modulate various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its pharmacokinetic profile, while the pyridazine and cyclopropane carboxamide moieties contribute to its stability and reactivity.

Properties

IUPAC Name

N-[6-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O2S/c18-17(19,20)11-2-1-3-12(8-11)21-14(25)9-27-15-7-6-13(23-24-15)22-16(26)10-4-5-10/h1-3,6-8,10H,4-5,9H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOISDJZMPNVSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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